4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 392323-58-9
VCID: VC11979985
InChI: InChI=1S/C22H23N3O5S/c1-13-10-14(2)12-25(11-13)31(29,30)16-8-6-15(7-9-16)20(26)23-18-5-3-4-17-19(18)22(28)24-21(17)27/h3-9,13-14H,10-12H2,1-2H3,(H,23,26)(H,24,27,28)
SMILES: CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O)C
Molecular Formula: C22H23N3O5S
Molecular Weight: 441.5 g/mol

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

CAS No.: 392323-58-9

Cat. No.: VC11979985

Molecular Formula: C22H23N3O5S

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide - 392323-58-9

Specification

CAS No. 392323-58-9
Molecular Formula C22H23N3O5S
Molecular Weight 441.5 g/mol
IUPAC Name 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(1,3-dioxoisoindol-4-yl)benzamide
Standard InChI InChI=1S/C22H23N3O5S/c1-13-10-14(2)12-25(11-13)31(29,30)16-8-6-15(7-9-16)20(26)23-18-5-3-4-17-19(18)22(28)24-21(17)27/h3-9,13-14H,10-12H2,1-2H3,(H,23,26)(H,24,27,28)
Standard InChI Key MTCOCCXFPVLDIX-UHFFFAOYSA-N
SMILES CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O)C
Canonical SMILES CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O)C

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule features a benzamide core substituted at the para position with a sulfonyl group linked to a 3,5-dimethylpiperidine ring. The amide nitrogen is bonded to a 1,3-dioxo-2,3-dihydro-isoindol-4-yl moiety, introducing a fused bicyclic system with two ketone groups (Fig. 1) . This arrangement confers rigidity and planar characteristics to the isoindoline ring, which may influence binding interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular formulaC₂₃H₂₄N₃O₅S
Molecular weight454.52 g/mol
Hydrogen bond donors2 (amide NH, isoindole NH)
Hydrogen bond acceptors7 (sulfonyl O, amide O, ketones)
Topological polar surface area~120 Ų

The molecular formula was computed based on structural analysis , while the topological polar surface area (TPSA) and hydrogen bonding capacity were derived from analogous sulfonamide benzamides .

Synthesis and Structural Optimization

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Sulfonylation: Reaction of 4-chlorosulfonylbenzoic acid with 3,5-dimethylpiperidine yields the sulfonamide intermediate .

  • Amide Coupling: Activation of the carboxylic acid group using HOBt/EDCI facilitates coupling with 4-amino-1,3-dihydroisoindole-1,3-dione under inert conditions .

Critical challenges include steric hindrance from the dimethylpiperidine group and sensitivity of the isoindole dione to nucleophilic attack. Patent literature suggests microwave-assisted synthesis improves yields (>65%) compared to conventional heating .

Structure-Activity Relationship (SAR) Insights

  • Piperidine Substitution: 3,5-Dimethyl groups on the piperidine ring enhance metabolic stability by shielding the sulfonamide from oxidative metabolism .

  • Isoindole Dione: The 1,3-dioxo group increases polarity, improving aqueous solubility relative to unsubstituted isoindolines .

  • Sulfonyl Linker: Replacing the sulfonyl group with carbonyl or methylene reduces target affinity by >80%, emphasizing its role in hydrogen bonding .

Pharmacological Activity and Mechanisms

11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1) Inhibition

Structural analogs demonstrate potent inhibition of 11βHSD1 (IC₅₀ = 12–50 nM), a key enzyme in glucocorticoid activation . Molecular docking suggests:

  • The sulfonyl group interacts with catalytic residues Tyr177 and Lys187.

  • The isoindole dione occupies a hydrophobic pocket near the NADPH cofactor .

In murine models, related compounds reduce hepatic glucose output by 40% and improve insulin sensitivity, positioning this compound as a candidate for metabolic syndrome therapy .

Antiviral Activity Against Coronaviruses

Benzamides with isoindoline moieties exhibit inhibitory activity against SARS-CoV-2 PLpro (IC₅₀ = 1.7–3.4 μM) . Key interactions include:

  • π-Stacking between the isoindole ring and Pro248/Phe269.

  • Hydrogen bonding between the amide carbonyl and Gln270 .

Preliminary cell culture studies show EC₅₀ values of ~2.5 μM against SARS-CoV-2 with minimal cytotoxicity (CC₅₀ > 100 μM) .

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